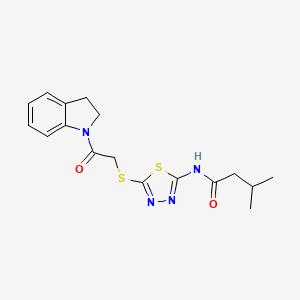

N-(5-((2-(indolin-1-il)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-3-metilbutanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.

BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

Los compuestos con derivados de indolin-2-ona se han diseñado como inhibidores de la acetilcolinesterasa (AChE), que se utilizan clínicamente para tratar la enfermedad de Alzheimer . Se encontró que dos compuestos eran potentes en la inhibición de AChE .

Actividad antioxidante

La mayoría de los compuestos con derivados de indolin-2-ona mostraron una actividad de eliminación débil en el ensayo de eliminación de radicales libres DPPH .

Agente anticancerígeno

Ciertos compuestos, incluidos aquellos con derivados de indolin-2-ona, exhibieron una fuerte citotoxicidad contra líneas celulares de cáncer humano . Un compuesto fue incluso más potente que la adriamicina, un control positivo .

Actividad antibacteriana

El imidazol, una porción heterocíclica de cinco miembros que forma parte del compuesto, ha sido conocido por su amplio rango de propiedades químicas y biológicas . Los derivados de 1,3-diazol, que también forman parte del compuesto, muestran diferentes actividades biológicas como la actividad antibacteriana .

Actividad antimicobacteriana

Los derivados de 1,3-diazol también muestran actividad antimicobacteriana .

Actividad antiinflamatoria

Los compuestos que contienen imidazol han sido conocidos por sus propiedades antiinflamatorias .

Actividad antitumoral

Se ha informado que los derivados de 1,3-diazol muestran actividad antitumoral .

Actividad antidiabética

Los compuestos que contienen imidazol también han sido conocidos por sus propiedades antidiabéticas .

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase (AChE), which plays a key role in Alzheimer’s disease .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the enzyme acetylcholine esterase (AChE), affecting the cholinergic pathway .

Result of Action

Some indole derivatives have been found to exhibit significant protective effects against h2o2-induced death of raw 2647 cells .

Análisis Bioquímico

Biochemical Properties

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection . Additionally, it exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism . These interactions suggest that N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can modulate biochemical pathways related to neuroprotection and metabolic regulation.

Cellular Effects

The effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide on various cell types and cellular processes are profound. This compound has been observed to protect neuronal cells from oxidative stress-induced damage, thereby enhancing cell survival rates . It also influences cell signaling pathways by modulating the secretion of inflammatory cytokines such as TNF-α and IL-6 . Furthermore, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide affects cellular metabolism by inhibiting α-glucosidase, thereby regulating glucose levels .

Molecular Mechanism

At the molecular level, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide exerts its effects through specific binding interactions with biomolecules. It binds to NMDA-GluN2B receptors, which play a role in neuroprotection by preventing excitotoxicity . Additionally, this compound inhibits α-glucosidase, leading to reduced glucose absorption and improved metabolic control . These molecular interactions highlight the compound’s potential in therapeutic applications for neuroprotection and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide have been studied over time. The compound has demonstrated stability under various conditions, maintaining its efficacy in protecting neuronal cells from oxidative stress over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of metabolic processes . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism and glucose regulation . Additionally, the compound’s interaction with NMDA-GluN2B receptors suggests its involvement in neuroprotective pathways . These interactions highlight the compound’s multifaceted role in metabolic and neuroprotective processes.

Transport and Distribution

Within cells and tissues, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy in modulating biochemical pathways . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with NMDA-GluN2B receptors and α-glucosidase, thereby modulating neuroprotective and metabolic pathways.

Actividad Biológica

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that integrates unique structural features, including an indole derivative and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C16H20N4O2S with a molecular weight of approximately 348.42 g/mol. Its structure combines pharmacophoric elements that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 348.42 g/mol |

| CAS Number | 1351595-66-8 |

Biological Activities

Research indicates that compounds containing both thiadiazole and indole moieties exhibit significant biological activities. The following sections summarize key findings related to the biological activity of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide.

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiadiazole possess potent anticancer properties. For instance, related compounds have been tested against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

A study evaluating similar compounds showed that certain derivatives exhibited IC50 values significantly lower than established anticancer agents like sorafenib, indicating enhanced potency. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.37 |

| Compound B | HeLa | 0.73 |

| Sorafenib | HeLa | 7.91 |

These findings suggest that N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide may share similar or superior efficacy in inhibiting cancer cell proliferation.

Antimicrobial Properties

The presence of the indole and thiadiazole moieties in the compound is associated with antimicrobial activity. Studies on structurally related compounds have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

The proposed mechanism of action for compounds like N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide includes:

- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.

- Disruption of Cellular Signaling Pathways : Targeting specific receptors or enzymes involved in tumor growth.

Case Studies

One notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide was included among the candidates tested for cytotoxicity against various cancer cell lines. The results indicated promising activity with further exploration needed to elucidate the exact pathways affected by this compound.

Propiedades

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-11(2)9-14(22)18-16-19-20-17(25-16)24-10-15(23)21-8-7-12-5-3-4-6-13(12)21/h3-6,11H,7-10H2,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKCATNFSOQSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.